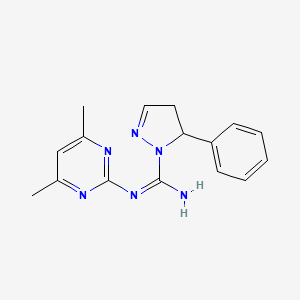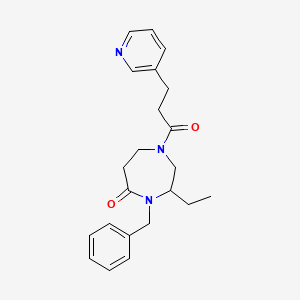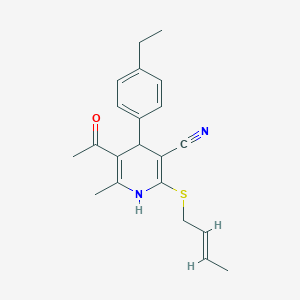![molecular formula C21H22N2O2 B5432242 N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5432242.png)
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, commonly known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
JNJ-5207852 acts as a selective CB2 receptor antagonist. It binds to the receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, which are known to activate the receptor. By blocking the CB2 receptor, JNJ-5207852 can modulate various physiological and pathological processes that are mediated by the receptor.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to have various biochemical and physiological effects in preclinical studies. One of the major effects is its anti-inflammatory activity. JNJ-5207852 has been shown to reduce inflammation in various animal models of inflammation, including arthritis, colitis, and neuropathic pain. It has also been shown to reduce pain in various animal models of pain, including neuropathic pain and inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-5207852 has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for CB2 receptor, which allows for specific modulation of CB2-mediated processes. This selectivity also reduces the potential for off-target effects that may confound the interpretation of experimental results. However, one of the limitations is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experimental setups, such as in vitro assays that require aqueous solutions.
Zukünftige Richtungen
JNJ-5207852 has several potential future directions for scientific research. One of the major areas of interest is its potential as a therapeutic agent for various diseases, including inflammation, pain, and cancer. Further preclinical and clinical studies are needed to determine its safety and efficacy in humans. Additionally, JNJ-5207852 can be used as a tool compound to study the physiological and pathological processes mediated by CB2 receptor. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential drug targets for therapeutic intervention.
Conclusion
In conclusion, JNJ-5207852 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective CB2 receptor antagonist and has been shown to modulate various physiological and pathological processes mediated by the receptor. While it has several advantages and limitations for lab experiments, it has several potential future directions for scientific research. Further studies are needed to determine its safety and efficacy in humans and to elucidate the molecular mechanisms underlying its effects.
Synthesemethoden
JNJ-5207852 is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form 3-methyl-1-benzofuran-2-yl chloride. This intermediate is then reacted with 3-pyrrolidinecarboxylic acid to produce the final product, JNJ-5207852. The compound is typically prepared as a hydrochloride salt for ease of handling and storage.
Wissenschaftliche Forschungsanwendungen
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the major areas of interest is its potential as a modulator of the cannabinoid receptor type 2 (CB2). CB2 is a G protein-coupled receptor that is primarily expressed in immune cells and has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. JNJ-5207852 has been shown to selectively bind to CB2 and modulate its activity, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-16-6-4-5-9-19(16)25-20(14)13-23-21(24)18-8-3-2-7-17(18)15-10-11-22-12-15/h2-9,15,22H,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERRMBBJVCSZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC(=O)C3=CC=CC=C3C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5432189.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5432192.png)
![5-nitro-6-{2-[3-(2-phenoxyethoxy)phenyl]vinyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5432204.png)


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5432223.png)
![8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5432224.png)


![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5432237.png)